

Application Notes and Protocols: Co-culturing Immune Cells with Tim-3-IN-2

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Compound of Interest

Compound Name: *Tim-3-IN-2*

Cat. No.: *B10861607*

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Introduction

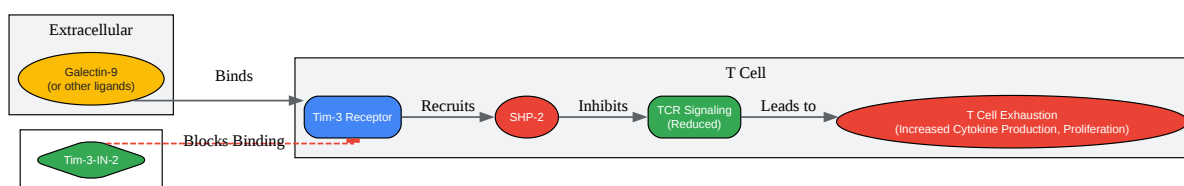
T-cell immunoglobulin and mucin-domain containing-3 (Tim-3) is a critical immune checkpoint receptor expressed on a variety of immune cells, including T cells, dendritic cells (DCs), and macrophages.[1][2][3] Its engagement with its ligands, such as galectin-9, phosphatidylserine (PtdSer), and CEACAM1, leads to the suppression of anti-tumor immunity, making it a promising target for cancer immunotherapy.[1] **Tim-3-IN-2** is a small molecule inhibitor of Tim-3 with a binding affinity (KD) of 0.61 μ M. This compound has been shown to block the interaction of Tim-3 with its ligands, thereby reversing Tim-3-mediated immunosuppression and enhancing the production of pro-inflammatory cytokines and T-cell anti-tumor activity. These application notes provide detailed protocols for co-culturing immune cells with **Tim-3-IN-2** to evaluate its effects on T cell activation, dendritic cell maturation, and macrophage polarization.

Tim-3-IN-2: Compound Information

Property	Value	Reference
Mechanism of Action	Tim-3 Inhibitor	MedChemExpress
Binding Affinity (KD)	0.61 μ M	MedChemExpress
Molecular Weight	461.47 g/mol	MedChemExpress
Formula	C ₂₅ H ₂₃ N ₃ O ₆	MedChemExpress
CAS Number	1113126-49-0	MedChemExpress
Solubility	50 mg/mL in DMSO	MedChemExpress
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.	MedChemExpress

Signaling Pathway of Tim-3 and Inhibition by Tim-3-IN-2

The following diagram illustrates the general signaling pathway of Tim-3 and the mechanism of inhibition by **Tim-3-IN-2**. Upon binding of ligands like Galectin-9 to the Tim-3 receptor on a T cell, intracellular signaling cascades are initiated that lead to T cell exhaustion and reduced effector functions. **Tim-3-IN-2** acts by blocking this ligand-receptor interaction, thereby preventing the downstream inhibitory signals and restoring T cell activity.

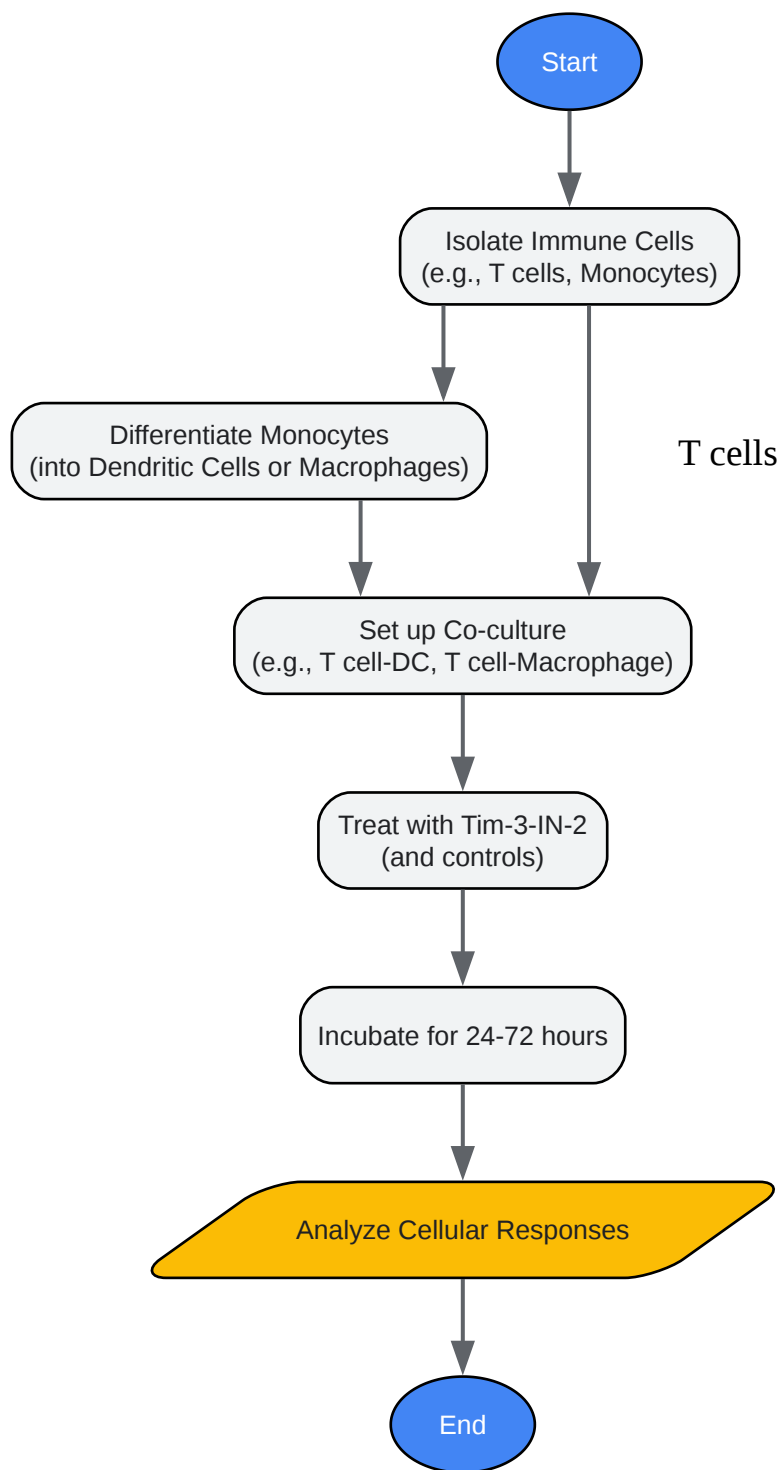


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Caption: Tim-3 signaling pathway and its inhibition by **Tim-3-IN-2**.

Experimental Workflow for Co-culture Assays

The general workflow for assessing the efficacy of **Tim-3-IN-2** in immune cell co-culture systems involves isolating and preparing the desired immune cells, establishing the co-culture, treating with **Tim-3-IN-2**, and finally, analyzing the cellular responses.



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Caption: General experimental workflow for immune cell co-culture with **Tim-3-IN-2**.

Protocol 1: T Cell and Dendritic Cell (DC) Co-culture

This protocol details the methodology for co-culturing T cells and monocyte-derived dendritic cells (Mo-DCs) to assess the effect of **Tim-3-IN-2** on T cell activation and DC maturation.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human Monocyte Enrichment Cocktail
- RosetteSep™ Human T Cell Enrichment Cocktail
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- Recombinant Human GM-CSF
- Recombinant Human IL-4
- Lipopolysaccharide (LPS)
- **Tim-3-IN-2** (dissolved in DMSO)
- Anti-CD3 and Anti-CD28 antibodies
- Flow cytometry antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69, Anti-CD80, Anti-CD86, Anti-HLA-DR
- ELISA kits for IFN-γ and IL-12

Methods:

- Isolation of Monocytes and T Cells:
 - Isolate monocytes and T cells from fresh human PBMCs using negative selection with RosetteSep™ enrichment cocktails according to the manufacturer's instructions.

- Generation of Immature Mo-DCs:
 - Culture isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4 for 5-7 days.
 - Add fresh media with cytokines every 2-3 days.
- DC Maturation and Co-culture Setup:
 - Harvest immature Mo-DCs and seed in a 24-well plate at a density of 1×10^5 cells/well.
 - Induce maturation by adding 100 ng/mL LPS for 24 hours.
 - Isolate autologous T cells and add them to the matured DC culture at a DC:T cell ratio of 1:5 or 1:10.[\[4\]](#)
 - Add soluble anti-CD3 (1 μ g/mL) and anti-CD28 (1 μ g/mL) antibodies to stimulate T cells.
- Treatment with **Tim-3-IN-2**:
 - Prepare serial dilutions of **Tim-3-IN-2** in culture medium. Suggested concentrations to test range from 0.1 μ M to 10 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as the highest **Tim-3-IN-2** dose.
 - Add the different concentrations of **Tim-3-IN-2** or vehicle control to the co-culture wells.
- Incubation and Sample Collection:
 - Incubate the co-culture plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
 - After incubation, collect the culture supernatants for cytokine analysis and harvest the cells for flow cytometry.
- Analysis:

- T Cell Activation: Stain cells with fluorescently labeled antibodies against CD3, CD4, CD8, CD25, and CD69 and analyze by flow cytometry.[5][6]
- DC Maturation: Stain cells with antibodies against CD80, CD86, and HLA-DR and analyze by flow cytometry.[7]
- Cytokine Production: Measure the concentrations of IFN- γ and IL-12 in the collected supernatants using ELISA kits according to the manufacturer's instructions.[8][9]

Expected Outcomes and Data Presentation:

Parameter	Readout	Expected Effect of Tim-3-IN-2
T Cell Activation	% of CD25 ⁺ and CD69 ⁺ T cells	Increase
DC Maturation	Mean Fluorescence Intensity (MFI) of CD80, CD86, HLA-DR	Increase
Cytokine Secretion	Concentration of IFN- γ (pg/mL)	Increase
Cytokine Secretion	Concentration of IL-12 (pg/mL)	Increase

Protocol 2: T Cell and Macrophage Co-culture

This protocol outlines the procedure for co-culturing T cells and macrophages to investigate the impact of **Tim-3-IN-2** on macrophage polarization and T cell responses.

Materials:

- Human PBMCs
- RosetteSep™ Human Monocyte Enrichment Cocktail
- RosetteSep™ Human T Cell Enrichment Cocktail
- RPMI-1640 medium with L-glutamine
- FBS, heat-inactivated

- Penicillin-Streptomycin solution
- Recombinant Human M-CSF
- Recombinant Human IFN- γ
- Recombinant Human IL-4
- LPS
- **Tim-3-IN-2** (dissolved in DMSO)
- Anti-CD3 and Anti-CD28 antibodies
- Flow cytometry antibodies: Anti-CD3, Anti-CD8, Anti-CD69, Anti-CD80, Anti-CD206
- ELISA kit for IFN- γ
- Griess Reagent for nitric oxide measurement

Methods:

- Isolation of Monocytes and T Cells:
 - Isolate monocytes and T cells from human PBMCs as described in Protocol 1.
- Generation and Polarization of Macrophages:
 - Culture isolated monocytes in RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 7 days to generate M0 macrophages.
 - To polarize macrophages, replace the medium with fresh medium containing:
 - M1 polarization: 100 ng/mL LPS and 20 ng/mL IFN- γ .
 - M2 polarization: 20 ng/mL IL-4.
 - Incubate for 24-48 hours.

- Co-culture Setup:
 - After polarization, wash the macrophages to remove polarizing cytokines.
 - Isolate autologous T cells and add them to the macrophage culture at a macrophage:T cell ratio of 1:5.
 - Add soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
- Treatment with **Tim-3-IN-2**:
 - Add serial dilutions of **Tim-3-IN-2** (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) to the co-culture wells.
- Incubation and Sample Collection:
 - Incubate the co-culture plates for 48-72 hours.
 - Collect supernatants for cytokine and nitric oxide analysis and harvest cells for flow cytometry.
- Analysis:
 - Macrophage Polarization: Stain cells with antibodies against the M1 marker CD80 and the M2 marker CD206 and analyze by flow cytometry.
 - T Cell Activation: Stain cells for CD3, CD8, and CD69 and analyze by flow cytometry.
 - Cytokine Production: Measure IFN-γ levels in the supernatant by ELISA.
 - Nitric Oxide Production (M1 marker): Measure nitrite concentration in the supernatant using the Griess reagent.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Expected Outcomes and Data Presentation:

Parameter	Readout	Expected Effect of Tim-3-IN-2 on M1-polarized co-culture	Expected Effect of Tim-3-IN-2 on M2-polarized co-culture
Macrophage Polarization	Ratio of CD80 ⁺ (M1) / CD206 ⁺ (M2) cells	Increase	Shift towards M1 phenotype
T Cell Activation	% of CD69 ⁺ T cells	Increase	Increase
Cytokine Secretion	Concentration of IFN- γ (pg/mL)	Increase	Increase
Macrophage Effector Function	Nitric Oxide (NO) concentration (μ M)	Increase	Increase

Conclusion

These protocols provide a framework for investigating the immunomodulatory effects of the Tim-3 inhibitor, **Tim-3-IN-2**, in in vitro co-culture systems of key immune cells. The described assays will enable researchers to quantify the impact of Tim-3 blockade on T cell activation, dendritic cell maturation, and macrophage polarization, providing valuable insights for the development of novel cancer immunotherapies. The provided diagrams and tables are intended to facilitate experimental design and data interpretation.

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